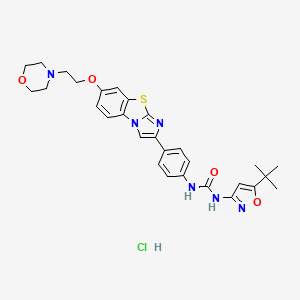
Quizartinib monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quizartinib monohydrochloride, sold under the brand name Vanflyta, is an anti-cancer medication used primarily for the treatment of acute myeloid leukemiaFLT3 mutations are among the most common mutations in acute myeloid leukemia and are associated with poor prognosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quizartinib monohydrochloride is synthesized through a multi-step process involving the formation of key intermediatesThe final step involves the coupling of these intermediates to form the target compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Quizartinib monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its activity.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
Quizartinib monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor tyrosine kinase inhibitors and their interactions with various targets.
Biology: Employed in research on cell signaling pathways and the role of FLT3 in cellular processes.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly acute myeloid leukemia with FLT3 mutations.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in quality control and regulatory testing .
Mechanism of Action
Quizartinib monohydrochloride exerts its effects by inhibiting the FLT3 receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The compound and its active metabolite, AC886, bind to the adenosine triphosphate binding domain of FLT3, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Quizartinib monohydrochloride is unique among FLT3 inhibitors due to its high selectivity and potency. Similar compounds include:
Midostaurin: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia, but with a broader target profile.
Gilteritinib: A dual FLT3 and AXL inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations.
Sorafenib: A multi-kinase inhibitor with activity against FLT3, but with a less favorable safety profile compared to quizartinib
This compound stands out due to its specific targeting of FLT3-ITD mutations, making it a valuable addition to the treatment options for acute myeloid leukemia .
Properties
CAS No. |
950769-62-7 |
|---|---|
Molecular Formula |
C29H33ClN6O4S |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C29H32N6O4S.ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);1H |
InChI Key |
PXAZTIFOJADIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















